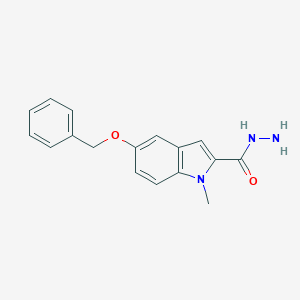
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide, also known as AGH-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been used in a wide range of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. One of the most promising applications of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is in cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to inhibit the activity of the enzyme AKT, which is involved in cell signaling pathways that promote cell survival and growth. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has also been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is its versatility in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, there are also some limitations to its use in lab experiments. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide may have different effects on different cell types, and its efficacy may vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide. One area of interest is in the development of new cancer therapies based on the compound. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to be effective against a wide range of cancer cell types, and further research may lead to the development of new treatments for cancer. Another area of interest is in the development of new treatments for neurodegenerative diseases. 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide has been found to have neuroprotective effects, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for research on the use of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide in the treatment of other diseases such as inflammation and oxidative stress-related diseases.
Conclusion
In conclusion, 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide is a valuable tool for scientific research. Its wide range of biochemical and physiological effects make it a versatile compound for investigating various biological processes. While there are some limitations to its use in lab experiments, the potential applications of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide in cancer research, neurodegenerative disease research, and other areas make it an exciting area for future research.
Synthesemethoden
The synthesis of 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide involves the reaction of 5-methoxyindole-2-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The resulting intermediate is then reacted with methyl iodide and phenylmagnesium bromide to yield 1-Methyl-5-phenylmethoxyindole-2-carbohydrazide. This synthesis method has been described in detail in several scientific publications and has been found to be efficient and reliable.
Eigenschaften
CAS-Nummer |
61905-94-0 |
|---|---|
Produktname |
1-Methyl-5-phenylmethoxyindole-2-carbohydrazide |
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
1-methyl-5-phenylmethoxyindole-2-carbohydrazide |
InChI |
InChI=1S/C17H17N3O2/c1-20-15-8-7-14(22-11-12-5-3-2-4-6-12)9-13(15)10-16(20)17(21)19-18/h2-10H,11,18H2,1H3,(H,19,21) |
InChI-Schlüssel |
VSURLFHYDOFTKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)NN |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)NN |
Andere CAS-Nummern |
61905-94-0 |
Löslichkeit |
0.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



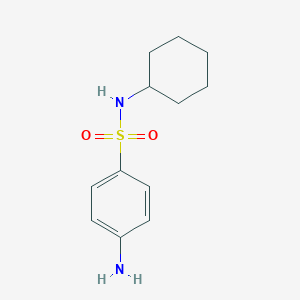
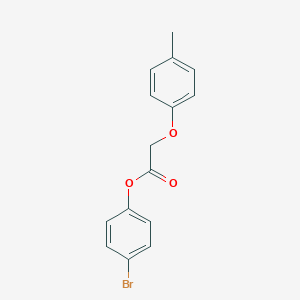
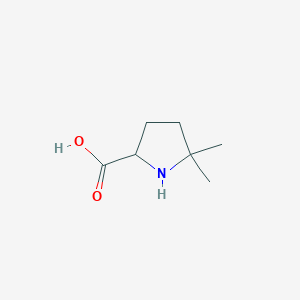
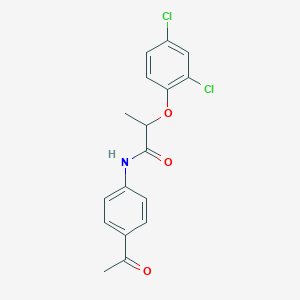
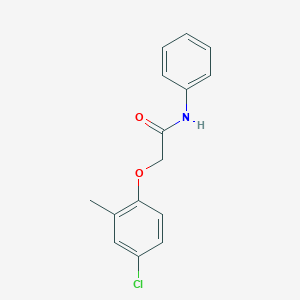
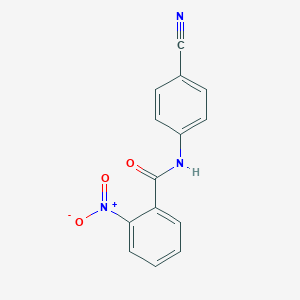
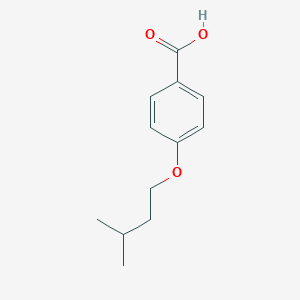
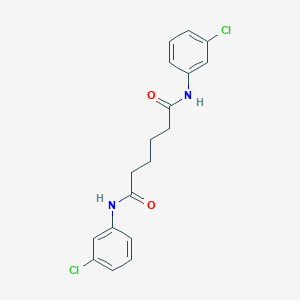
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
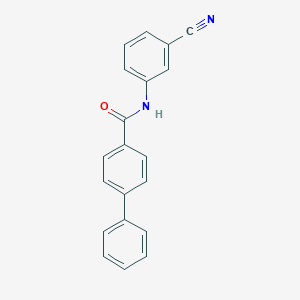
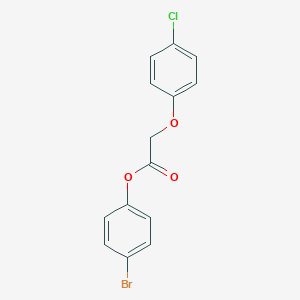
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
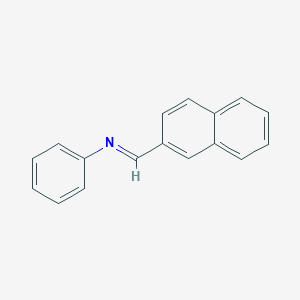
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)